1-Benzhydryl-3-(3-hydroxycyclohexyl)urea
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Overview
Description
1-Benzhydryl-3-(3-hydroxycyclohexyl)urea is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a benzhydryl group and a hydroxycyclohexyl moiety, which contribute to its distinctive properties.
Preparation Methods
The synthesis of 1-Benzhydryl-3-(3-hydroxycyclohexyl)urea involves several steps, typically starting with the preparation of the benzhydryl and hydroxycyclohexyl precursors. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the urea linkage. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Benzhydryl-3-(3-hydroxycyclohexyl)urea undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzhydryl group, using reagents like halides or amines.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other complex molecules.
Biology: Its biological activities are being explored, including potential anti-inflammatory and antiproliferative effects.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the treatment of inflammatory disorders.
Industry: It may be used in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
Comparison with Similar Compounds
1-Benzhydryl-3-(3-hydroxycyclohexyl)urea can be compared with other benzhydryl compounds, such as diphenhydramine and benztropine. These compounds share structural similarities but differ in their specific functional groups and biological activities.
Similar Compounds
Diphenhydramine: An antihistamine with sedative properties.
Benztropine: Used in the treatment of Parkinson’s disease.
Terfenadine: An antihistamine with fewer sedative effects compared to diphenhydramine.
Properties
IUPAC Name |
1-benzhydryl-3-(3-hydroxycyclohexyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c23-18-13-7-12-17(14-18)21-20(24)22-19(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-6,8-11,17-19,23H,7,12-14H2,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPOKQOBRFGQLIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)NC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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